N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine ring, a triazole ring, and a sulfanylacetamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Bromo Group: The bromination of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Formation of the Sulfanylacetamide Group: This step involves the reaction of a suitable thiol with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromo group, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and the pyridine ring are known to engage in π-π interactions and hydrogen bonding, which could be crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-BROMO-2-PYRIDINYL)-2-[(5-METHYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Uniqueness
The unique combination of the bromo group on the pyridine ring and the cyclopropyl-ethyl substitution on the triazole ring distinguishes this compound from its analogs. These structural features may impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5OS/c1-2-20-13(9-3-4-9)18-19-14(20)22-8-12(21)17-11-6-5-10(15)7-16-11/h5-7,9H,2-4,8H2,1H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWZREZSCPWQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Br)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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